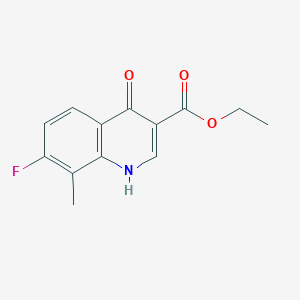

Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate

Description

Systematic Nomenclature and IUPAC Conventions

This compound follows IUPAC naming rules for heterocyclic compounds. The parent structure is quinoline, a bicyclic system comprising a benzene ring fused to a pyridine ring. Numerical positioning begins at the pyridine nitrogen (position 1), with subsequent positions numbered clockwise. Substituents are assigned based on this numbering:

- 7-Fluoro : A fluorine atom at position 7 on the benzene ring.

- 4-Hydroxy : A hydroxyl group (-OH) at position 4 on the pyridine ring.

- 8-Methyl : A methyl group (-CH₃) at position 8 on the benzene ring.

- 3-Carboxylate : An ethyl ester (-COOCH₂CH₃) at position 3 on the pyridine ring.

The systematic name reflects substituent priorities and positional accuracy, adhering to IUPAC guidelines for polyfunctional compounds.

Molecular Architecture and Functional Group Analysis

The molecular formula is C₁₃H₁₂FNO₃ , with a molar mass of 249.24 g/mol . Key structural features include:

| Feature | Position | Role |

|---|---|---|

| Quinoline core | 1–10 | Aromatic scaffold providing planar rigidity |

| Hydroxyl group (-OH) | 4 | Hydrogen-bond donor; influences solubility and reactivity |

| Fluorine atom (-F) | 7 | Electron-withdrawing group; enhances stability and bioactivity |

| Methyl group (-CH₃) | 8 | Steric modifier; affects molecular packing and intermolecular interactions |

| Ethyl ester (-COOCH₂CH₃) | 3 | Lipophilic moiety; impacts pharmacokinetic properties |

The fluorine atom’s electronegativity polarizes the benzene ring, while the hydroxyl group participates in intramolecular hydrogen bonding with the ester carbonyl oxygen.

Crystallographic Data and Three-Dimensional Conformation

Publicly available crystallographic data for this compound remain limited. However, PubChem provides a 3D conformer model (CID 112580852), which suggests a nearly planar quinoline core with minor deviations due to steric interactions between the methyl (C8) and ester (C3) groups. The hydroxyl group at C4 adopts a syn periplanar orientation relative to the ester carbonyl, facilitating resonance stabilization.

Comparatively, ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (CAS 5350-94-7) exhibits similar planarity, with chlorine’s larger atomic radius increasing torsional strain between C7 and C8 substituents.

Comparative Structural Analysis with Related Quinoline Derivatives

Structural analogs vary primarily in halogen substitution and ester modifications:

Fluorine’s smaller atomic radius compared to chlorine or bromine reduces steric hindrance, potentially enhancing binding affinity in biological targets. The methyl group at C8 further differentiates this compound from derivatives with substitutions at C6 or C7, altering electronic distribution across the quinoline system.

The ethyl ester group’s lipophilicity contrasts with methyl or unsubstituted carboxylates, influencing solubility and metabolic stability. For instance, replacing the ethyl ester with a methyl group (as in mthis compound) would decrease molecular weight by 28.05 g/mol and marginally increase polarity.

Properties

IUPAC Name |

ethyl 7-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-18-13(17)9-6-15-11-7(2)10(14)5-4-8(11)12(9)16/h4-6H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPWKIAYQSGSDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 7-fluoro-4-hydroxyquinoline, which is then subjected to alkylation and esterification reactions. The key steps include:

Fluorination: Introduction of the fluorine atom at the 7th position of the quinoline ring.

Hydroxylation: Addition of a hydroxyl group at the 4th position.

Alkylation: Introduction of a methyl group at the 8th position.

Esterification: Formation of the ethyl ester group at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate has garnered attention for its potential as an antimicrobial and anticancer agent. Its unique structural features allow it to interact effectively with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies report minimum inhibitory concentration (MIC) values ranging from 5–20 µg/mL, suggesting its potential for therapeutic applications in infectious diseases.

Anticancer Activity

In vitro studies have demonstrated that this compound significantly reduces cell viability in HepG2 (hepatocellular carcinoma) cells, with an IC50 value of approximately 15 µM. This highlights its potential as a lead compound for developing new anticancer therapies.

Antimalarial Effects

The compound has shown promising results in antimalarial assays against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with an effective concentration (EC50) value of 0.16 µM against the multidrug-resistant K1 strain. This indicates its utility in combating drug-resistant malaria.

Material Science Applications

The unique structural characteristics of this compound make it a candidate for developing novel materials with specific electronic and optical properties. Its synthesis involves multi-step organic reactions that can be optimized for large-scale production, making it suitable for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives found that this compound displayed notable inhibition against multiple bacterial strains. The findings support its potential application in treating infections caused by resistant bacteria.

Case Study 2: Anticancer Research

In a recent investigation into novel anticancer agents, this compound was identified as a promising candidate due to its cytotoxic effects on cancer cell lines. Further research is needed to explore its mechanism and optimize its therapeutic profile.

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The presence of the fluorine atom enhances its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-3-carboxylate derivatives exhibit diverse pharmacological activities influenced by substituent patterns. Below is a detailed comparison of Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate with structurally related compounds.

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Substituent Position and Bioactivity: Fluorine at C7 (as in the target compound) is a hallmark of many fluoroquinolones (e.g., ciprofloxacin), where it enhances DNA gyrase inhibition . The methyl group at C8 in the target compound may improve membrane permeability but could reduce binding affinity compared to bulkier groups like cyclopropyl (e.g., in moxifloxacin derivatives) . Chlorine substitution (e.g., in Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) increases molecular weight and may enhance antibacterial potency but also raises toxicity risks .

Synthetic Challenges: The target compound’s methyl group at C8 requires regioselective synthesis to avoid byproducts, as seen in methods involving Pd/C-catalyzed hydrogenation . In contrast, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is synthesized via nitration and cyclopropane ring formation .

Crystallographic Data: X-ray studies of related compounds (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) reveal intermolecular interactions (C–H···O, C–H···Cl) that stabilize crystal packing, which could inform solubility optimization for the target compound .

Research Implications

- Drug Design: The methyl group at C8 in this compound offers a balance between lipophilicity and steric hindrance, making it a candidate for further antibacterial studies.

- Structure-Activity Relationships (SAR) : Comparative studies highlight the critical role of halogen placement (F at C7 vs. C8) and substituent bulk in modulating bioactivity .

Biological Activity

Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 249.24 g/mol. The compound features a quinoline ring system, which enhances its reactivity and biological activity due to the presence of functional groups such as hydroxyl and carboxylate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria, contributing to its antibacterial properties.

- Antimicrobial Activity : It has demonstrated significant antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections.

Biological Activity Overview

Antimicrobial Properties

A study investigating the antimicrobial efficacy of various quinoline derivatives found that this compound exhibited notable inhibition against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 5–20 µg/mL, demonstrating its potential as a therapeutic agent in infectious diseases.

Anticancer Activity

Research on the cytotoxic effects of this compound on cancer cell lines revealed that it significantly reduced cell viability in HepG2 (hepatocellular carcinoma) cells with an IC50 value of approximately 15 µM. This suggests that this compound may serve as a lead compound for developing new anticancer therapies .

Antimalarial Effects

In antimalarial assays against chloroquine-sensitive and resistant strains of Plasmodium falciparum, the compound showed promising results with an EC50 value of 0.16 µM against the multidrug-resistant K1 strain. This indicates its potential utility in combating drug-resistant malaria .

Q & A

What are the common synthetic routes for Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate and its derivatives?

Basic

The synthesis typically involves ethylation and functionalization of the quinoline backbone. Key steps include:

- Regioselective ethylation : Solvent choice (e.g., DMSO) and additives like tetrabutylammonium iodide (Bu4NI) influence product ratios. For example, heating Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in DMSO yields N-ethylated derivatives alongside decarboxylated by-products .

- Heterocyclic derivatization : Reactions such as N-propargylation followed by click chemistry with azides under Sharpless conditions can introduce triazole moieties .

- Analytical validation : MS, <sup>1</sup>H NMR, IR, and elemental analysis are critical for confirming structural integrity and purity .

How do reaction conditions influence the regioselectivity of ethylation in Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate derivatives?

Advanced

Regioselectivity is highly sensitive to:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor N-ethylation over O-ethylation due to stabilization of ionic intermediates .

- Catalytic additives : Bu4NI enhances nucleophilic substitution by acting as a phase-transfer catalyst, increasing the accessibility of the nitrogen site .

- Temperature : Elevated temperatures promote kinetic control, favoring the thermodynamically stable N-ethylated product. For example, heating at 80–100°C shifts the equilibrium toward Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate .

What analytical techniques are recommended for characterizing this compound?

Basic

Key methods include:

- Spectroscopy :

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., loss of CO2 from the ester group) .

- X-ray crystallography : Resolves intermolecular interactions (e.g., C–H⋯O hydrogen bonds) and packing arrangements .

What challenges arise in the crystallographic analysis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate derivatives?

Advanced

Crystallographic challenges include:

- Crystal packing complexity : Intermolecular interactions (e.g., C–H⋯O and C–H⋯Cl bonds) create intricate networks, complicating unit cell determination .

- Triclinic systems : Low symmetry (space group P1) necessitates high-resolution data for accurate refinement. Parameters like α = 85.60°, β = 81.20°, and γ = 74.13° require precise measurement .

- Refinement software : SHELXL is commonly used for small-molecule refinement due to robust handling of twinned data and high-resolution structures .

How can heterocyclic derivatives of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate be synthesized for biological evaluation?

Advanced

Strategies include:

- Click chemistry : N-propargylation followed by copper-catalyzed azide-alkyne cycloaddition introduces triazole rings, enhancing antimicrobial activity .

- Cyclocondensation : Reacting with α-acetyl-N-arylhydrazonoyl chlorides yields pyrido[2,3-f]quinoxalines, evaluated for antitumor potential .

- Biological screening : Derivatives are tested against bacterial (e.g., S. aureus) and fungal strains, with MIC values determining efficacy .

What are the key physicochemical properties of this compound?

Basic

Critical properties include:

- Molecular formula : C13H11FNO3 (exact analogs from related compounds) .

- Solubility : Limited in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

- Stability : Hydroxyl and ester groups may undergo hydrolysis under acidic/basic conditions .

- Data sources : PubChem, ChemIDplus, and EPA DSSTox provide validated spectral and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.